2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a benzoyl group, a methoxy group, and an acetamide group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzoyl and methoxy groups. The final step involves the acylation of the quinoline derivative with 4-methoxyphenylacetic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The methoxy and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-benzoyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-phenylacetamide
- 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-hydroxyphenyl)acetamide
- 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-chlorophenyl)acetamide
Uniqueness
What sets 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methoxyphenyl)acetamide apart from similar compounds is its specific combination of functional groups The presence of both methoxy and benzoyl groups, along with the acetamide linkage, contributes to its unique chemical and biological properties
Properties
IUPAC Name |
2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-32-19-10-8-18(9-11-19)27-24(29)16-28-15-22(25(30)17-6-4-3-5-7-17)26(31)21-14-20(33-2)12-13-23(21)28/h3-15H,16H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNBNJCFXKLLPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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